1-Cyclopentyl-3-(3,3-diphenylpropyl)thiourea
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Overview
Description
1-Cyclopentyl-3-(3,3-diphenylpropyl)thiourea is a thiourea derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopentyl group and a 3,3-diphenylpropyl group attached to a thiourea moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(3,3-diphenylpropyl)thiourea typically involves the reaction of cyclopentylamine with 3,3-diphenylpropyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Cyclopentyl-3-(3,3-diphenylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted thiourea derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Cyclopentyl-3-(3,3-diphenylpropyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(3,3-diphenylpropyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. The cyclopentyl and diphenylpropyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
1-Cyclopentyl-3-(3,3-diphenylpropyl)thiourea can be compared with other thiourea derivatives, such as:
- 1-Cyclopentyl-3-phenyl-2-thiourea
- 1-Cyclopentyl-3-(4-phenoxyphenyl)thiourea
- 1-Cyclopentyl-3-(3,4-dichlorophenyl)thiourea
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. The unique combination of the cyclopentyl and 3,3-diphenylpropyl groups in this compound distinguishes it from other thiourea derivatives and contributes to its specific applications and effects.
Properties
IUPAC Name |
1-cyclopentyl-3-(3,3-diphenylpropyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2S/c24-21(23-19-13-7-8-14-19)22-16-15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQYTXDHDSRLIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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